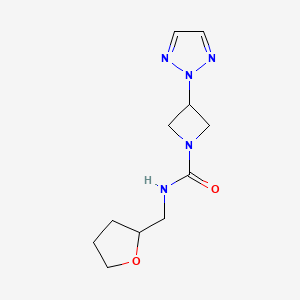
N-(Oxolan-2-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Oxolan-2-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(Oxolan-2-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It is believed to target various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, it has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting their metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(Oxolan-2-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide is its potent anticancer activity, making it a promising candidate for the development of new cancer therapies. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of N-(Oxolan-2-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets, which could lead to the development of more potent and selective derivatives. Additionally, its potential applications in other fields, such as agriculture and materials science, should be explored. Finally, more studies are needed to evaluate its safety and toxicity in animal models and humans, which is crucial for its eventual clinical use.
In conclusion, N-(Oxolan-2-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Its potent anticancer and antimicrobial activity make it a promising candidate for the development of new therapies. However, more research is needed to fully understand its mechanism of action, evaluate its safety and toxicity, and identify its potential applications in other fields.
Synthesemethoden
The synthesis of N-(Oxolan-2-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide involves the reaction of 1-(2-bromoethyl)-4-methyl-1H-1,2,3-triazole with oxalyl chloride in the presence of triethylamine to form N-(2-bromoethyl)-4-methyl-1,2,3-oxadiazole-5-carboxamide. This intermediate is then reacted with 1-azetidin-3-amine in the presence of sodium hydride to produce the desired product.
Wissenschaftliche Forschungsanwendungen
N-(Oxolan-2-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c17-11(12-6-10-2-1-5-18-10)15-7-9(8-15)16-13-3-4-14-16/h3-4,9-10H,1-2,5-8H2,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHXLTQVRMDJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxolan-2-yl)methyl]-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

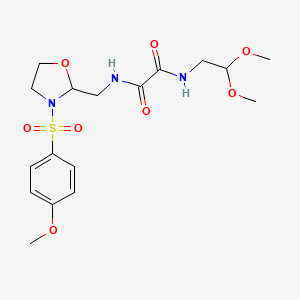
![3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide](/img/structure/B2494606.png)
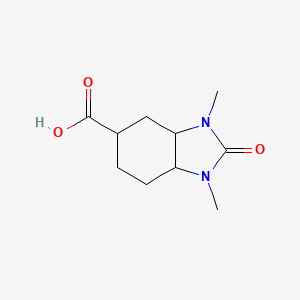
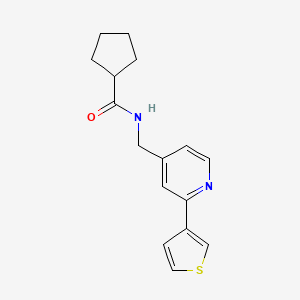
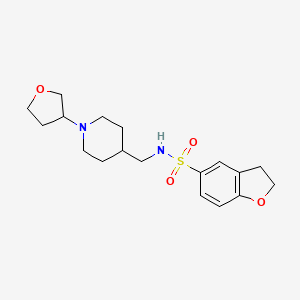
![1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2494610.png)
![2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2494611.png)
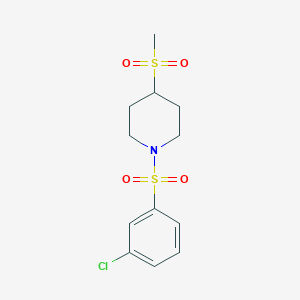

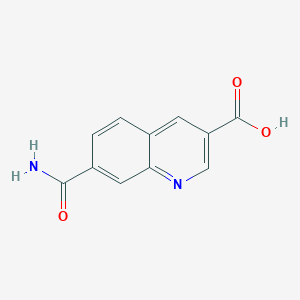
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2494618.png)
![1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2494621.png)

![N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2494624.png)